Home > Products > Screening Compounds P55292 > UL4 protein, Equid herpesvirus 1
UL4 protein, Equid herpesvirus 1 - 146313-92-0

UL4 protein, Equid herpesvirus 1

Catalog Number: EVT-1521077
CAS Number: 146313-92-0
Molecular Formula: C31H35Cl2N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Equine herpesvirus type 1 is categorized under the family Herpesviridae. It is one of the most prevalent viral infections in horses, with a high incidence rate observed in equine populations globally. The classification of EHV-1 includes:

  • Family: Herpesviridae
  • Subfamily: Alphaherpesvirinae
  • Genus: Varicellovirus
  • Species: Equid herpesvirus 1

The UL4 protein specifically interacts with transcription machinery components, such as the TATA box-binding protein and RNA polymerase II, to regulate gene expression within infected cells .

Synthesis Analysis

Methods

The synthesis of UL4 protein can be achieved through recombinant DNA technology. This involves cloning the UL4 gene into an expression vector suitable for host cells, such as bacterial or mammalian systems.

Technical Details

  1. Cloning: The UL4 gene is amplified using polymerase chain reaction (PCR) and cloned into a suitable vector.
  2. Transformation: The recombinant vector is introduced into competent bacterial cells (e.g., Escherichia coli) for protein expression.
  3. Induction: Protein expression is induced using specific inducers (e.g., IPTG for bacterial systems).
  4. Purification: The expressed protein is purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure Data

  • Molecular Weight: Approximately 25 kDa.
  • Amino Acid Sequence: Specific sequences can be found in databases like UniProt .
  • Functional Domains: The UL4 protein contains regions that facilitate its interaction with RNA polymerase II and other transcriptional regulators.
Chemical Reactions Analysis

The UL4 protein does not participate in traditional chemical reactions as seen in small molecules; instead, its activity is primarily related to biological interactions.

Reactions

  • Inhibition of Gene Expression: The UL4 protein inhibits the transcription of viral genes by interfering with RNA polymerase II activity.
  • Protein-Protein Interactions: It forms complexes with host transcription factors, modulating their activity during infection .
Mechanism of Action

The mechanism by which the UL4 protein exerts its effects involves several steps:

Quantitative PCR analyses have shown that cells infected with EHV-1 lacking the UL4 protein exhibit increased levels of viral transcripts compared to those expressing UL4 .

Physical and Chemical Properties Analysis

Physical Properties

  • State: The UL4 protein exists as a soluble nuclear protein during infection.
  • Stability: Stability may vary based on environmental conditions such as temperature and pH.

Chemical Properties

  • Solubility: Primarily soluble in aqueous solutions under physiological conditions.
  • Interactions: Engages in non-covalent interactions with nucleic acids and other proteins.

Relevant data on exact physical constants may require further empirical studies.

Applications

The study of UL4 protein has several scientific applications:

  • Vaccine Development: Understanding its role in immune evasion can aid in designing effective vaccines against EHV-1.
  • Gene Regulation Research: Insights into how viral proteins manipulate host transcriptional machinery can provide broader implications for gene regulation studies.
  • Therapeutics: Targeting interactions mediated by the UL4 protein could lead to novel antiviral strategies against EHV-1 infections.

Research continues to explore the full implications of UL4's functionality within equine herpesvirus type 1, highlighting its potential as a target for therapeutic interventions and vaccine development .

Introduction to Equid Herpesvirus 1 and UL4 Protein

EHV-1 as a Pathogen: Clinical and Economic Significance in Equines

Equid herpesvirus 1 (EHV-1), classified within the Varicellovirus genus of the Alphaherpesvirinae subfamily, is a major pathogen infecting equids worldwide. It causes a triad of clinical syndromes: respiratory disease (rhinitis and bronchopneumonia), reproductive failure (late-term abortion in mares and neonatal death), and neurological disorders (equine herpesvirus myeloencephalopathy/EHM) characterized by ataxia, paralysis, and bladder dysfunction [1] [8]. The virus establishes lifelong latency in lymph nodes, trigeminal ganglia, and leukocytes, with stress-induced reactivation contributing to its epidemiological persistence [1] [7]. Transmission occurs via aerosolized respiratory secretions or direct contact with aborted fetuses, making densely populated equestrian events high-risk environments for outbreaks.

The economic burden stems from abortion storms, mortality due to EHM (up to 50% in severe outbreaks), competition cancellations, and international movement restrictions. A single EHM outbreak can incur costs exceeding $1 million due to quarantine measures, diagnostic testing, and lost revenue [8]. The pathogenic cascade involves viral entry through respiratory mucosa, leukocyte-associated viremia enabling systemic spread, and endothelial cell infection leading to vasculitis—the hallmark of abortion and neurological disease. Thrombosis in placental or spinal vessels causes ischemic tissue damage, precipitating fetal loss or neurological deficits [8] [10].

Table 1: Clinical Manifestations and Economic Impact of EHV-1 Infection

Clinical FormKey FeaturesEconomic Consequences
Respiratory DiseaseFever, nasal discharge, coughing; common in young horsesTraining disruption, veterinary costs, reduced performance value
AbortionLate gestation (≥8 months); sudden abortion without premonitory signsLoss of valuable foetus, broodmare infertility, breeding facility quarantine
Neurological DiseaseAtaxia, urinary incontinence, paralysis; mortality up to 50%Euthanasia costs, biosecurity measures, event cancellations, international trade barriers
Asymptomatic SheddingLatency reactivation under stress; perpetuates transmissionSurveillance testing costs, persistent outbreak risk

Genomic Organization of EHV-1: Position and Conservation of the UL4 Gene

The EHV-1 genome is a linear double-stranded DNA molecule averaging 150,224 base pairs in length (strain-dependent variation occurs). It comprises four distinct regions:

  • Unique Long (UL) region: 112,935 bp, harboring 62 open reading frames (ORFs) including UL4.
  • Unique Short (US) region: 11,861 bp, containing 10 ORFs.
  • Inverted Repeat (IR) and Terminal Repeat (TR): Each ~12,714 bp, each carrying 4 ORFs [1] [7].

The UL4 gene resides within the UL genomic segment (nucleotide positions 3,348–3,946 in strain Ab4; Accession: AY665713). It is positioned between UL3 (upstream) and UL5 (downstream), forming part of a conserved gene block in alphaherpesviruses [3] [6]. UL4 is transcribed as an early (E) gene, with expression detectable by 4 hours post-infection. Its promoter is activated solely by the Immediate-Early (IE) protein, bypassing the need for viral DNA synthesis [2] [3]. The UL4 protein (UL4P) is a non-structural regulator: it localizes diffusely in the nucleus and cytoplasm, is absent from virions, and is dispensable for lytic replication in vitro [2] [4].

Functionally, UL4P is a broad transcriptional repressor. It inhibits viral and cellular gene expression by interacting with the TATA box-binding protein (TBP) and the carboxy-terminal domain (CTD) of RNA polymerase II (RNA Pol II), disrupting pre-initiation complex assembly. This reduces mRNA transcript levels without affecting mRNA stability [3]. Crucially, while UL4P is non-essential for acute infection, the UL4 gene sequence is indispensable for generating defective interfering particles (DIPs). DIP genomes (7.5 kbp) retain UL3, UL4, and a hybrid IR4-UL5 gene; deletion of UL4 sequences (not merely protein inactivation) abrogates DIP formation during serial high-multiplicity passage [4] [5] [6].

Table 2: Genomic and Functional Characteristics of EHV-1 UL4

CharacteristicDetailExperimental Evidence
Genomic LocationUL region, between UL3 (upstream) and UL5 (downstream)Sequencing of EHV-1 strains Ab4, RacL11, KyA [1] [7] [10]
Transcriptional ClassEarly gene (E); IE-dependent promoterNorthern blot, reporter assays [2] [3]
Protein FunctionTranscriptional repressor via TBP/RNA Pol II binding; reduces mRNA accumulationGST pulldown, co-immunoprecipitation, microarray [3]
Role in Lytic ReplicationNon-essential; deletion delays but does not abolish replicationGrowth kinetics of ΔUL4 mutants [4] [6]
Role in DIP GenerationGene sequence required for defective genome formation; protein dispensablePCR detection of Hyb gene in DIPs from UL4aa18stop vs. ΔUL4 mutants [5] [6]

Evolutionary Context of UL4 in Alphaherpesvirinae

Within the Alphaherpesvirinae, UL4 exhibits differential conservation. It is preserved in the Varicellovirus genus (EHV-1, EHV-8, EHV-9, PRV, VZV) but absent in Simplexvirus (HSV-1) and Mardivirus genera [1] [3]. EHV-1, EHV-8, and EHV-9 share >95% UL4 amino acid identity, reflecting strong selective pressure. The UL4 homolog in pseudorabies virus (PRV) represses late gene expression akin to EHV-1 UL4P, while varicella-zoster virus (VZV) UL4 modulates glycoprotein processing [3]. This functional divergence suggests genus-specific adaptation of a conserved regulatory module.

Phylogenetically, EHV-8 and EHV-9 (closely related to EHV-1) possess collinear UL4 loci, reinforcing its stability within equine varicelloviruses. Notably, UL4 is invariantly retained in defective interfering particles (DIPs) across alphaherpesviruses that generate them (e.g., EHV-1, HSV-1). DIPs maintain UL4 alongside hybrid genes despite extensive genome truncation (>95% loss), implying a structural or replicative role for the sequence itself [4] [6]. In EHV-1, UL4 sequences may facilitate homologous recombination during DIP formation by providing homology "anchors" between the left terminus and internal repeat regions [6].

The regulatory function of UL4P—tempering late gene expression—likely optimizes viral fitness. Enhanced late gene transcription in ΔUL4 EHV-1 mutants (e.g., elevated glycoprotein 2 transcripts) suggests UL4 prevents over-accumulation of virion components, potentially balancing replication efficiency with immune evasion [3]. This conserved "braking" mechanism may represent an ancient strategy for sustaining persistent infections in mammalian hosts.

Table 3: Evolutionary Conservation of UL4 in Alphaherpesvirinae

Virus GenusRepresentative VirusUL4 Homolog Present?FunctionConservation with EHV-1 UL4
VaricellovirusEHV-1YesTranscriptional repression; DIP generation100% (Reference)
EHV-8YesPresumed transcriptional repression>95% amino acid identity [1]
EHV-9YesPresumed transcriptional repression>95% amino acid identity [1]
Pseudorabies Virus (PRV)YesLate gene repression~65% amino acid identity [3]
Varicella-Zoster (VZV)YesModulates gK trafficking~55% amino acid identity [3]
SimplexvirusHerpes Simplex 1 (HSV-1)NoN/AN/A
MardivirusMarek’s Disease VirusNoN/AN/A

Concluding Remarks

The UL4 protein of EHV-1 exemplifies a refined evolutionary adaptation: it fine-tunes viral gene expression during lytic infection while its genomic sequence underpins persistent infection via DIP generation. Future research should resolve atomic structures of UL4P-TBP/RNA Pol II complexes and explore UL4 sequence motifs enabling DIP recombination—key steps for designing antivirals disrupting UL4-mediated regulation or persistence.

Properties

CAS Number

146313-92-0

Product Name

UL4 protein, Equid herpesvirus 1

Molecular Formula

C31H35Cl2N3O2

Synonyms

UL4 protein, Equid herpesvirus 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.